molecular formula C16H13N3S B5366169 2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile

2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B5366169
M. Wt: 279.4 g/mol
InChI Key: STCZSSBMSNFHLE-UHFFFAOYSA-N
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Description

2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is a compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic, aromatic compounds characterized by a six-membered benzene ring fused to a five-membered imidazole ring. These compounds have shown promising applications in various biological and clinical studies due to their stability, bioavailability, and significant biological activity .

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-11-6-7-14-15(8-11)19-16(18-14)20-10-13-5-3-2-4-12(13)9-17/h2-8H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCZSSBMSNFHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with the function of nucleic acids, proteins, and cell membranes . This compound may exert its effects by binding to specific receptors or enzymes, thereby disrupting cellular processes and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

2-{[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile can be compared with other similar compounds such as 2-methylbenzimidazole, 2-(1-hydroxyethyl)benzimidazole, and 2-propyl-4-methyl-6-(1’-methylbenzimidazol-2-yl)benzimidazole These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities

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